molecular formula C17H19N5O3 B2575978 8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-53-1

8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2575978
CAS No.: 946230-53-1
M. Wt: 341.371
InChI Key: ZDXNIKKFTAXOQE-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the ethoxyphenyl group and the imidazo[2,1-c][1,2,4]triazine core makes this compound a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This can be accomplished by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Ethoxyphenyl Group: This step typically involves the use of ethoxyphenyl derivatives and suitable coupling reagents.

    Functionalization with the Prop-2-en-1-yl Group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-methoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-fluorophenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The presence of the ethoxyphenyl group in 8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide imparts unique chemical and biological properties compared to its analogs. This functional group may enhance its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)12-5-7-13(8-6-12)25-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNIKKFTAXOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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